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molecular formula C8H6F2O B8472042 3-Fluoro-5-(fluoromethyl)benzaldehyde

3-Fluoro-5-(fluoromethyl)benzaldehyde

Cat. No. B8472042
M. Wt: 156.13 g/mol
InChI Key: YSAYDQMYOXPMAA-UHFFFAOYSA-N
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Patent
US09242996B2

Procedure details

1-bromo-3-fluoro-5-(fluoromethyl)benzene (1.30 g, 6.28 mmol) was dissolved in THF (31.4 mL), then cooling down to −78° C., butyllithium (2.5M in Hexanes) (2.76 mL, 6.91 mmol) was added at −78° C., the reaction mixture was then stirred at −78° C. for 30 min. DMF (0.972 mL, 12.56 mmol) was added, after stirred at −78° C. for 1h, The reaction mixture was quenched by HCl and the reaction mixture was then extracted by EtOAc, the organic was dried and concentrated to yield the crude product. The crude material was used in next step reaction without purification. LCMS (m/z): no mass (MH+), 0.60 min. 1H NMR (400 MHz, CDCl3) δ ppm 10.08-9.93 (m, 1H), 7.68 (s, 1H), 7.56 (d, J=8.2 Hz, 1H), 7.37 (d, J=7.8 Hz, 1H), 5.53 (s, 1H), 5.42 (s, 1H)
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
31.4 mL
Type
solvent
Reaction Step One
Quantity
2.76 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.972 mL
Type
reactant
Reaction Step Three
[Compound]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([CH2:8][F:9])[CH:5]=[C:4]([F:10])[CH:3]=1.C([Li])CCC.CN([CH:19]=[O:20])C>C1COCC1>[F:10][C:4]1[CH:3]=[C:2]([CH:7]=[C:6]([CH2:8][F:9])[CH:5]=1)[CH:19]=[O:20]

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)CF)F
Name
Quantity
31.4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.76 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0.972 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was then stirred at −78° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by HCl
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was then extracted by EtOAc
CUSTOM
Type
CUSTOM
Details
the organic was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C=C(C=O)C=C(C1)CF

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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